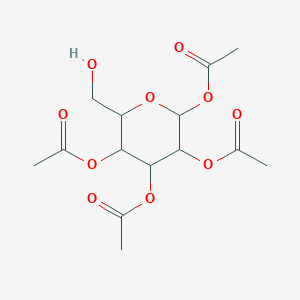

1,2,3,4-Tetra-O-acetyl-beta-D-glucopyranose

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 409250. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Carbohydrates - Glycosides - Glucosides - Supplementary Records. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

[4,5,6-triacetyloxy-2-(hydroxymethyl)oxan-3-yl] acetate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H20O10/c1-6(16)20-11-10(5-15)24-14(23-9(4)19)13(22-8(3)18)12(11)21-7(2)17/h10-15H,5H2,1-4H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FEQXFAYSNRWXDW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)OC1C(OC(C(C1OC(=O)C)OC(=O)C)OC(=O)C)CO | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H20O10 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10927032 | |

| Record name | 1,2,3,4-Tetra-O-acetylhexopyranose | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10927032 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

348.30 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

13100-46-4 | |

| Record name | NSC409250 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=409250 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1,2,3,4-Tetra-O-acetylhexopyranose | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10927032 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the Structure and Utility of 1,2,3,4-tetra-O-acetyl-β-D-glucopyranose

Abstract: This technical guide provides a comprehensive examination of 1,2,3,4-tetra-O-acetyl-β-D-glucopyranose, a pivotal acetylated derivative of glucose. We will dissect its unique molecular architecture, explore its detailed spectroscopic and crystallographic characterization, and present a validated protocol for its synthesis. The core of this guide focuses on the strategic implications of its structure, particularly the presence of a free primary hydroxyl group at the C6 position. This feature distinguishes it from its more common 2,3,4,6-isomer and defines its role as a specialized glycosyl acceptor in complex carbohydrate synthesis. This document is intended for researchers, chemists, and drug development professionals who leverage protected monosaccharides as building blocks for advanced chemical synthesis and pharmaceutical applications.

Molecular Structure and Physicochemical Properties

Core Chemical Structure

1,2,3,4-tetra-O-acetyl-β-D-glucopyranose (CAS: 13100-46-4) is a derivative of D-glucose in which the hydroxyl groups at positions C1, C2, C3, and C4 of the pyranose ring are protected as acetate esters.[1] The anomeric (C1) hydroxyl is in the beta (β) configuration, meaning its acetate group is equatorial. Crucially, the primary hydroxyl group at the C6 position remains unprotected, a structural feature that is the cornerstone of its synthetic utility.[1]

The molecular formula is C₁₄H₂₀O₁₀, with a molecular weight of 348.30 g/mol .[2]

Sources

The Double-Edged Sword: A Technical Guide to the Biological Activity of Acetylated Glucose Derivatives

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

Abstract

The simple act of acetylating a glucose molecule unlocks a surprisingly diverse and potent range of biological activities, transforming a fundamental cellular fuel into a modulator of critical pathological pathways. This technical guide provides an in-depth exploration of the synthesis, mechanisms of action, and therapeutic potential of acetylated glucose derivatives. Moving beyond a simple catalog of effects, we delve into the causal relationships between specific acetylation patterns and their impact on anticancer, anti-inflammatory, antiviral, and antibacterial outcomes. This document is designed to serve as a comprehensive resource for researchers in drug discovery and development, offering not only a thorough review of the current landscape but also detailed, field-proven experimental protocols to empower further investigation. We will explore the structure-activity relationships that govern the efficacy of these compounds and provide visual, mechanistic insights through detailed pathway diagrams.

Introduction: The Rationale for Acetylating Glucose

Glucose, the primary energy currency of most living organisms, is a highly polar molecule, a characteristic that restricts its passive diffusion across lipophilic cell membranes. Acetylation—the process of introducing acetyl functional groups (CH₃CO)—dramatically alters the physicochemical properties of glucose. By masking the hydrophilic hydroxyl (-OH) groups with lipophilic acetyl esters, we can significantly enhance the molecule's ability to traverse cellular barriers. This seemingly simple modification is the cornerstone of a powerful prodrug strategy: creating more bioavailable precursors that, once inside the cell, can be hydrolyzed by intracellular esterases to release the active, often modified, glucose analog.[1] This enhanced cellular uptake is a critical first step for the diverse biological activities we will explore.

Furthermore, the degree and position of acetylation can be fine-tuned to modulate the biological effect, creating a fascinating landscape of structure-activity relationships (SAR).[2][3] This guide will dissect how these chemical modifications translate into potent biological outcomes.

Synthesis of Acetylated Glucose Derivatives

The synthesis of acetylated glucose derivatives is a well-established process in carbohydrate chemistry. The most common method involves the peracetylation of glucose, where all five hydroxyl groups are esterified.

Core Synthesis Protocol: Preparation of β-D-Glucose Pentaacetate

This protocol outlines a standard laboratory procedure for the synthesis of β-D-glucose pentaacetate, a common precursor for further derivatization.

Rationale for Experimental Choices:

-

Acetic Anhydride: Serves as the acetylating agent, providing the acetyl groups for esterification.[4]

-

Sodium Acetate: Acts as a base catalyst to activate the hydroxyl groups of glucose, facilitating their reaction with acetic anhydride.[4]

-

Heating (~90°C): Provides the necessary activation energy for the reaction to proceed at a reasonable rate.

-

Ice Water Quench: Used to precipitate the nonpolar glucose pentaacetate from the polar reaction mixture and to hydrolyze any remaining acetic anhydride.[4]

-

Recrystallization from Methanol/Water: A standard purification technique to obtain a pure crystalline product.[4]

Step-by-Step Methodology:

-

Combine 5 g of D-glucose and 4 g of anhydrous sodium acetate in a 100 mL round-bottomed flask.[4]

-

Carefully add 25 mL of acetic anhydride to the flask along with a boiling chip.[4]

-

Heat the mixture to approximately 90°C for 90 minutes with occasional swirling to ensure thorough mixing.[4]

-

Allow the flask to cool to room temperature.

-

In a separate 500 mL beaker, prepare 250 mL of ice water.

-

Slowly and carefully pour the reaction mixture into the ice water with constant stirring to precipitate the product.[4]

-

Collect the crude product by vacuum filtration and wash with cold water.

-

Recrystallize the crude product from a methanol/water mixture (approximately 1:2 ratio) to yield pure β-D-glucose pentaacetate.[4]

-

Dry the purified crystals under vacuum and determine the melting point and yield.

Anticancer Activity: Starving the Sweet Tooth of Tumors

A hallmark of many cancer cells is their profound dependence on glycolysis for energy production, even in the presence of oxygen—a phenomenon known as the Warburg effect.[5] This metabolic reprogramming presents a key vulnerability that can be exploited by acetylated glucose derivatives, most notably 2-deoxy-D-glucose (2-DG) and its prodrugs.

Mechanism of Action: Glycolysis Inhibition

Acetylated prodrugs of 2-DG, such as 3,6-di-O-acetyl-2-deoxy-D-glucose (WP1122), are designed for enhanced cellular uptake.[1] Once inside the cell, they are deacetylated to release 2-DG. 2-DG is then phosphorylated by hexokinase to 2-deoxy-D-glucose-6-phosphate (2-DG-6P). Unlike glucose-6-phosphate, 2-DG-6P cannot be further metabolized by phosphoglucose isomerase, leading to its accumulation and a competitive inhibition of hexokinase, effectively shutting down the glycolytic pathway.[5][6] This leads to ATP depletion and ultimately, cell death in glycolysis-dependent cancer cells.

Experimental Protocol: MTT Assay for Cytotoxicity

The MTT assay is a colorimetric method used to assess cell viability and cytotoxicity. It measures the metabolic activity of cells, which is generally proportional to the number of viable cells.[4][6]

Causality Behind Experimental Choices:

-

Cell Line Selection: The choice of cancer cell line is critical and should be based on the research question. For example, cell lines known to be highly glycolytic (e.g., many solid tumor lines like MCF-7 or A549) are appropriate for testing glycolysis inhibitors.[7][8][9] It is also beneficial to include a non-cancerous cell line to assess selectivity.[10]

-

MTT Reagent: The yellow tetrazolium salt (MTT) is reduced by mitochondrial dehydrogenases of metabolically active cells to form a purple formazan product.[11]

-

Solubilization Agent (DMSO): The formazan crystals are insoluble in aqueous solution and must be dissolved in an organic solvent like DMSO to be quantified spectrophotometrically.[4]

Step-by-Step Methodology:

-

Cell Seeding: Seed cancer cells in a 96-well plate at a predetermined density (e.g., 5,000-10,000 cells/well) and allow them to adhere overnight in a humidified incubator at 37°C with 5% CO₂.

-

Compound Treatment: Prepare serial dilutions of the acetylated glucose derivatives in cell culture medium. Remove the old medium from the cells and add the compound-containing medium. Include untreated and vehicle-only controls.

-

Incubation: Incubate the plates for a specified period (e.g., 24, 48, or 72 hours).

-

MTT Addition: Add 10-20 µL of MTT solution (typically 5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C.[4]

-

Formazan Solubilization: Carefully remove the medium and add 100-150 µL of DMSO to each well to dissolve the formazan crystals.[4]

-

Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the untreated control and plot a dose-response curve to determine the IC₅₀ value (the concentration that inhibits 50% of cell growth).[6]

Quantitative Data: Anticancer Activity

| Compound | Cancer Cell Line | IC₅₀ (µM) | Reference |

| WZB117 (GLUT1 Inhibitor) | A549 | ~10 | [12] |

| WZB117 (GLUT1 Inhibitor) | MCF-7 | ~10 | [12] |

| Compound 3d | MCF-7 | 43.4 | [13] |

| Compound 4d | MCF-7 | 39.0 | [13] |

| Compound 3d | MDA-MB-231 | 35.9 | [13] |

| Compound 4d | MDA-MB-231 | 35.1 | [13] |

| Compound 1 | HTB-26 (Breast) | 10-50 | [10] |

| Compound 2 | PC-3 (Pancreatic) | 10-50 | [10] |

Anti-inflammatory Activity: Dampening the Flames of Inflammation

Chronic inflammation is a key driver of numerous diseases. Certain acetylated glucose derivatives, particularly N-acetylglucosamine (GlcNAc), have demonstrated significant anti-inflammatory properties.

Mechanism of Action: Modulation of Inflammatory Signaling

High glucose levels can promote inflammatory responses by activating transcription factors like NF-κB, which upregulates the expression of pro-inflammatory cytokines such as IL-6 and TNF-α.[14][15] Acetylated glucose derivatives may exert their anti-inflammatory effects by interfering with these signaling pathways. For instance, some chitooligosaccharides (composed of glucosamine and N-acetylglucosamine units) with a low degree of acetylation (12%) have shown superior anti-inflammatory activity by inhibiting the phosphorylation of IκBα, a key step in the activation of the NF-κB pathway.[16]

Experimental Protocol: Cytokine Expression Analysis (ELISA)

Enzyme-Linked Immunosorbent Assay (ELISA) is a highly sensitive and specific method for quantifying the concentration of cytokines in biological samples like cell culture supernatants.

Causality Behind Experimental Choices:

-

Cell Line: RAW264.7 murine macrophages are commonly used as they are a robust model for studying inflammation and are readily activated by lipopolysaccharide (LPS).

-

LPS Stimulation: LPS, a component of the outer membrane of Gram-negative bacteria, is a potent inducer of inflammatory responses in macrophages.

-

Sandwich ELISA Principle: This format provides high specificity by using two antibodies that recognize different epitopes on the target cytokine. The capture antibody immobilizes the cytokine, and the detection antibody, which is conjugated to an enzyme, provides the signal.

Step-by-Step Methodology:

-

Cell Culture and Treatment: Culture RAW264.7 cells and treat them with the acetylated glucose derivative for a predetermined time, followed by stimulation with LPS (e.g., 1 µg/mL) for 24 hours.

-

Sample Collection: Collect the cell culture supernatants, which will contain the secreted cytokines.

-

ELISA Plate Coating: Coat a 96-well ELISA plate with a capture antibody specific for the cytokine of interest (e.g., anti-mouse TNF-α or IL-6) overnight at 4°C.

-

Blocking: Wash the plate and block non-specific binding sites with a blocking buffer (e.g., 1% BSA in PBS).

-

Sample and Standard Incubation: Add the collected supernatants and a serial dilution of a known cytokine standard to the plate and incubate.

-

Detection Antibody Incubation: Wash the plate and add a biotinylated detection antibody.

-

Enzyme Conjugate Incubation: Wash the plate and add a streptavidin-horseradish peroxidase (HRP) conjugate.

-

Substrate Addition: Wash the plate and add a TMB substrate solution. A color change will occur.

-

Reaction Stoppage and Reading: Stop the reaction with an acid solution and measure the absorbance at 450 nm.

-

Data Analysis: Generate a standard curve from the known concentrations and use it to determine the concentration of the cytokine in the samples.

Quantitative Data: Anti-inflammatory Activity

| Compound | Assay | Cell Line | IC₅₀ (µg/mL) | Reference |

| Acylated Isoscutellarein Glucoside (SS1) | 5-LOX Inhibition | - | 47.23 | [17] |

| Acylated Isoscutellarein Glucoside (SS2) | 5-LOX Inhibition | - | 41.60 | [17] |

| NT AAE Extract | NO Inhibition | RAW264.7 | 33.3 ± 1.3 | [18] |

| NT Water Extract | NO Inhibition | RAW264.7 | 52.4 ± 2.1 | [18] |

Antiviral and Antibacterial Activities

The biological activities of acetylated glucose derivatives extend to infectious diseases, with demonstrated efficacy against both viruses and bacteria.

Antiviral Activity

As many viruses rely on the host cell's metabolic machinery for replication, the glycolysis-inhibiting properties of compounds like 2-DG and its acetylated prodrugs are also effective in an antiviral context.[1] By starving the host cell of energy, viral replication is significantly hampered.

Experimental Protocol: Plaque Reduction Assay

This assay is the gold standard for quantifying the infectivity of lytic viruses and assessing the efficacy of antiviral compounds.[19][20]

Causality Behind Experimental Choices:

-

Cell Monolayer: A confluent layer of susceptible host cells provides a uniform lawn for viral infection and plaque formation.[21]

-

Semi-solid Overlay: An agar or methylcellulose overlay restricts the spread of progeny virions to adjacent cells, resulting in the formation of discrete, countable plaques.[20][21]

-

Crystal Violet Staining: This dye stains living cells purple, leaving the clear areas where cells have been killed by the virus (plaques) visible.[21]

Step-by-Step Methodology:

-

Cell Seeding: Plate a susceptible host cell line in 6-well plates to form a confluent monolayer.

-

Virus Dilution and Infection: Prepare serial dilutions of the virus stock. Adsorb the virus onto the cell monolayer for 1-2 hours.

-

Compound Treatment: Remove the virus inoculum and overlay the cells with a semi-solid medium (e.g., containing 1% agarose) that includes various concentrations of the acetylated glucose derivative.

-

Incubation: Incubate the plates for a period sufficient for plaques to form (typically 2-5 days).

-

Plaque Visualization: Fix the cells (e.g., with 10% formalin) and stain with a crystal violet solution.

-

Data Analysis: Count the number of plaques in each well. Calculate the percentage of plaque reduction compared to the virus-only control to determine the EC₅₀ (the concentration that reduces plaque formation by 50%).[22][23][24]

Antibacterial Activity

Acylated derivatives of glucose have shown promising antibacterial activity against various pathogenic strains. The lipophilicity imparted by the acetyl groups likely facilitates passage through the bacterial cell wall and membrane.

Experimental Protocol: Broth Microdilution Assay for Minimum Inhibitory Concentration (MIC)

This method determines the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.

Step-by-Step Methodology:

-

Compound Preparation: Prepare two-fold serial dilutions of the acetylated glucose derivatives in a 96-well microtiter plate containing a suitable broth medium.

-

Bacterial Inoculum: Prepare a standardized inoculum of the test bacterium (e.g., to 0.5 McFarland standard).

-

Inoculation: Add the bacterial suspension to each well of the microtiter plate.

-

Incubation: Incubate the plate at 37°C for 18-24 hours.

-

MIC Determination: The MIC is the lowest concentration of the compound at which no visible bacterial growth (turbidity) is observed.

Quantitative Data: Antimicrobial Activity

| Compound | Organism | Zone of Inhibition (mm) | Reference |

| Methyl 4,6-O-benzylidene-2-O-(4-t-butylbenzoyl)-3-O-lauroyl-α-D-glucopyranoside (6) | Bacteria | 19.5 | [25] |

| Ampicillin (Standard) | Bacteria | 18 | [25] |

| Compound | Organism | MIC (mM) | Reference |

| H₂O₂ | P. aeruginosa | 0.7–1.4 | [26] |

| H₂O₂ | S. aureus | 3–6 | [26] |

Structure-Activity Relationship (SAR) and Future Perspectives

The biological activity of acetylated glucose derivatives is not merely a consequence of increased lipophilicity. The specific placement and number of acetyl groups play a crucial role in determining the compound's efficacy and mechanism of action. For instance, in some cardiac glycosides, the presence of acetyl groups at specific positions can increase cytotoxic activity.[2] Conversely, for some anti-inflammatory chitooligosaccharides, a lower degree of acetylation is more effective.[16]

These observations underscore the importance of systematic SAR studies to optimize the design of future acetylated glucose derivatives for specific therapeutic applications. By methodically altering the acylation patterns and correlating these changes with biological outcomes, researchers can develop more potent and selective drug candidates.

The field of acetylated glucose derivatives holds immense promise for the development of novel therapeutics. Their relatively simple synthesis, coupled with their ability to modulate fundamental biological processes, makes them an attractive class of molecules for further investigation. Future research should focus on elucidating the precise molecular targets of these compounds, expanding the scope of their therapeutic applications, and optimizing their pharmacokinetic and pharmacodynamic properties through rational drug design informed by detailed SAR studies.

References

- MTT Assay Protocol: Guide to Measuring Cell Viability & Proliferation - CLYTE Technologies. (2025).

- An In-depth Technical Guide to the MTT Assay: Principles and Protocols - Benchchem. (2025).

- PRINCIPLES AND APPLICATIONS OF CELL VIABILITY ASSAY (MTT ASSAY) - Slideshare. (n.d.).

- MTT assay protocol | Abcam. (n.d.).

- What is the principle of MTT assays? - AAT Bioquest. (2023).

- Plaque Assay: Definition, Principle & Method - StudySmarter. (2023).

- Guide for Selection of Relevant Cell Lines During the Evaluation of new Anti-Cancer Compounds - PubMed. (n.d.).

- Viral Concentration Determination Through Plaque Assays: Using Traditional and Novel Overlay Systems - NIH. (2014).

- Guide for Selection of Relevant Cell Lines During the Evaluation of New Anti-Cancer Compounds - Bentham Science Publisher. (n.d.).

- Guide for Selection of Relevant Cell Lines During the Evaluation of New Anti-Cancer Compounds - ResearchGate. (2025).

- IC50 values of the most active derivatives in some cancerous cell lines - ResearchGate. (n.d.).

- IC50 values for compounds 1 and 2 in various cancer cell lines and a... - ResearchGate. (n.d.).

- What are the principles behind viral plaque assays on mammalian cells? - ResearchGate. (2012).

- Measuring infectious virus: the plaque assay - VIROLOGY RESEARCH SERVICES. (2022).

- Acylation of D-Glucose Derivatives over C5H5N: Spectral Characterization and in vitro Antibacterial Activities - Science Alert. (n.d.).

- Detecting viruses: the plaque assay - Virology Blog. (2009).

- The cytotoxic activities of cardiac glycosides from Streptocaulon juventas and the structure-activity relationships - PubMed. (2014).

- IC50 values for anti-inflammatory activity determined in RAW264.7 macrophages. - ResearchGate. (n.d.).

- Cancer Cell Line Screening: A Compass for Drug Discovery - Crown Bioscience Blog. (n.d.).

- Drug-adapted cancer cell lines enable the identification of candidate... - ResearchGate. (n.d.).

- Dose−response curves and EC50 values for derivatives. (A) % antiviral... | Download Scientific Diagram - ResearchGate. (n.d.).

- The Antiviral Effects of 2-Deoxy-D-glucose (2-DG), a Dual D-Glucose and D-Mannose Mimetic, against SARS-CoV-2 and Other Highly Pathogenic Viruses - PMC - PubMed Central. (2022).

- On Plasma Activated Acetyl Donors: Comparing the Antibacterial Efficacy of Tetraacetylethylenediamine and Pentaacetate Glucose - MDPI. (n.d.).

- (PDF) Two Acylated Isoscutellarein Glucosides with Anti-Inflammatory and Antioxidant Activities Isolated from Endemic Stachys Subnuda Montbret & Aucher ex Benth - ResearchGate. (n.d.).

- IC50 values of the cancer cell lines used in this study and the Phoenix... - ResearchGate. (n.d.).

- (PDF) Antibacterial and mycelial growth inhibition of some acylated derivatives of D-glucopyranoside - ResearchGate. (2021).

- Structure–Activity Relationship of Metabolic Sialic Acid Inhibitors and Labeling Reagents. (2022).

- Discovery of New Glucose Uptake Inhibitors as Potential Anticancer Agents by Non-Radioactive Cell-Based Assays - MDPI. (n.d.).

- Acylation of D-Glucose Derivatives over C5H5N: Spectral Characterization and in vitro Antibacterial Activities | Semantic Scholar. (2015).

- A Comparative Guide to the Structure-Activity Relationship of Cytotoxic Steroidal Glycoside Analogs - Benchchem. (2025).

- The Effect of N-Acetylation on the Anti-Inflammatory Activity of Chitooligosaccharides and Its Potential for Relieving Endotoxemia - MDPI. (2022).

- (PDF) Acylation of D-Glucose Derivatives over C5H5N: Spectral Characterization and in vitro Antibacterial Activities - ResearchGate. (2025).

- Cardiac glycosides from Digitalis lanata and their cytotoxic activities - PMC - NIH. (n.d.).

- SUMOylation and deacetylation affect NF-κB p65 activity induced by high glucose in human lens epithelial cells - NIH. (n.d.).

- Structure-activity relationships of synthetic cardiac glycosides - PubMed. (n.d.).

- Epigenetic regulation of high glucose-induced proinflammatory cytokine productionin monocytes by curcumin - PMC - NIH. (n.d.).

- AT-527, a Double Prodrug of a Guanosine Nucleotide Analog, Is a Potent Inhibitor of SARS-CoV-2 In Vitro and a Promising Oral Antiviral for Treatment of COVID-19 - PubMed Central. (n.d.).

- The current state of validated small molecules inhibiting SARS-CoV-2 nonstructural proteins. (2021).

- Evaluation of IC50 levels immediately after treatment with anticancer reagents using a real-time cell monitoring device - PMC - NIH. (n.d.).

- Comparison of EC50 values. (a) Comparison of percentage of viral... - ResearchGate. (n.d.).

- The IC 50 values of anti-inflammatory activity, DPPH radical scavenging... | Download Table - ResearchGate. (n.d.).

- The impact of glucose metabolism on inflammatory processes in sepsis-induced acute lung injury - PMC - PubMed Central. (n.d.).

- Cardiac NF-κB Acetylation Increases While Nrf2-Related Gene Expression and Mitochondrial Activity Are Impaired during the Progression of Diabetes in UCD-T2DM Rats - MDPI. (2022).

- NF-κB and STAT3 co-operation enhances high glucose induced aggressiveness of cholangiocarcinoma cells - PMC - PubMed Central. (n.d.).

- Examination of Acetylated Monosaccharides as Metabolic Probes in Bacteria - PMC - NIH. (n.d.).

- Novel components in the nuclear factor-kappa B (NF-κB) signaling pathways of endothelial cells under hyperglycemic-ischemic conditions - Frontiers. (2024).

- Methods to detect NF-κB Acetylation and Methylation - PMC - NIH. (n.d.).

Sources

- 1. The Antiviral Effects of 2-Deoxy-D-glucose (2-DG), a Dual D-Glucose and D-Mannose Mimetic, against SARS-CoV-2 and Other Highly Pathogenic Viruses - PMC [pmc.ncbi.nlm.nih.gov]

- 2. The cytotoxic activities of cardiac glycosides from Streptocaulon juventas and the structure-activity relationships - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Structure-activity relationships of synthetic cardiac glycosides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. clyte.tech [clyte.tech]

- 5. What is the principle of MTT assays? | AAT Bioquest [aatbio.com]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. Guide for Selection of Relevant Cell Lines During the Evaluation of new Anti-Cancer Compounds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. eurekaselect.com [eurekaselect.com]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. PRINCIPLES AND APPLICATIONS OF CELL VIABILITY ASSAY (MTT ASSAY) | PPTX [slideshare.net]

- 12. mdpi.com [mdpi.com]

- 13. researchgate.net [researchgate.net]

- 14. Epigenetic regulation of high glucose-induced proinflammatory cytokine productionin monocytes by curcumin - PMC [pmc.ncbi.nlm.nih.gov]

- 15. NF-κB and STAT3 co-operation enhances high glucose induced aggressiveness of cholangiocarcinoma cells - PMC [pmc.ncbi.nlm.nih.gov]

- 16. mdpi.com [mdpi.com]

- 17. researchgate.net [researchgate.net]

- 18. researchgate.net [researchgate.net]

- 19. studysmarter.co.uk [studysmarter.co.uk]

- 20. Viral Concentration Determination Through Plaque Assays: Using Traditional and Novel Overlay Systems - PMC [pmc.ncbi.nlm.nih.gov]

- 21. Detecting viruses: the plaque assay | Virology Blog [virology.ws]

- 22. researchgate.net [researchgate.net]

- 23. AT-527, a Double Prodrug of a Guanosine Nucleotide Analog, Is a Potent Inhibitor of SARS-CoV-2 In Vitro and a Promising Oral Antiviral for Treatment of COVID-19 - PMC [pmc.ncbi.nlm.nih.gov]

- 24. The current state of validated small molecules inhibiting SARS-CoV-2 nonstructural proteins - PMC [pmc.ncbi.nlm.nih.gov]

- 25. researchgate.net [researchgate.net]

- 26. mdpi.com [mdpi.com]

The Sweeter Side of Synthesis: An In-depth Technical Guide to the Discovery and History of Glucose Acetylation

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the intricate world of organic chemistry and biochemistry, the simple addition of an acetyl group to a glucose molecule represents a pivotal moment in our ability to understand and manipulate carbohydrates. Glucose acetylation, the process of replacing the hydroxyl groups of glucose with acetyl esters, is more than a mere chemical modification. It is a foundational technique that unlocked the secrets of glucose's structure, paved the way for complex oligosaccharide synthesis, and continues to find new applications in modern drug delivery. This in-depth technical guide will navigate the historical milestones of glucose acetylation, from its serendipitous discovery to its current-day applications. We will explore the underlying chemical principles, provide detailed experimental protocols for key synthetic procedures, and delve into the biological significance of this seemingly simple yet profound chemical transformation.

I. The Dawn of a Sweet Discovery: A Historical Perspective

The story of glucose acetylation is intertwined with the broader history of carbohydrate chemistry. In the mid-19th century, the elemental composition of sugars was known, but their complex stereochemistry remained a puzzle. The journey to unraveling this mystery and the role of acetylation began with early explorations into the reactivity of polysaccharides.

The Pioneering Work of Schützenberger

While not a direct acetylation of glucose, the first significant foray into the acetylation of a glucose polymer was conducted by French chemist Paul Schützenberger in 1865.[1] Schützenberger treated cellulose, a polysaccharide composed of repeating glucose units, with acetic anhydride and discovered that he could introduce acetyl groups into the molecule, rendering it soluble in organic solvents.[1] This discovery of cellulose acetate was a landmark achievement, not only for its commercial implications in the burgeoning plastics and textile industries but also because it demonstrated that the hydroxyl groups of glucose units were reactive and could be chemically modified.[1] This work laid the conceptual groundwork for the direct acetylation of monosaccharides like glucose.

The Koenigs-Knorr Reaction: A Paradigm Shift in Glycosylation

The late 19th and early 20th centuries were a golden age for carbohydrate chemistry, largely dominated by the work of the German chemist Emil Fischer, who elucidated the structure of glucose. Building on this foundational knowledge, a pivotal moment in the application of acetylated glucose came in 1901 with the development of the Koenigs-Knorr reaction .[2][3][4] This reaction, developed by Wilhelm Koenigs and Edward Knorr, utilized a per-acetylated glycosyl halide (typically acetobromoglucose, derived from glucose pentaacetate) as a glycosyl donor to form a glycosidic bond with an alcohol.[2][3]

The Koenigs-Knorr reaction was revolutionary because the acetyl protecting groups on the glucose molecule played a crucial role in directing the stereochemical outcome of the glycosylation, a concept known as neighboring group participation.[5] This allowed for the controlled synthesis of specific glycosidic linkages, a critical step in building complex oligosaccharides with defined structures.[3] The use of acetylated glucose as a key intermediate became a cornerstone of synthetic carbohydrate chemistry.

II. The Chemistry of Acetylation: Principles and Mechanisms

Glucose acetylation involves the esterification of its five hydroxyl groups with an acetylating agent. The most common method employs acetic anhydride in the presence of a catalyst. The reaction can be controlled to produce either the α- or β-anomer of glucose pentaacetate, which have different stereochemical orientations at the anomeric carbon (C1).

The choice of catalyst and reaction conditions determines the anomeric outcome. Basic catalysts, such as sodium acetate, typically favor the formation of the more kinetically controlled β-anomer.[6][7] In contrast, Lewis acids or strong protic acids as catalysts tend to yield the thermodynamically more stable α-anomer.[8][9]

The general mechanism involves the activation of the acetic anhydride by the catalyst, followed by nucleophilic attack by the hydroxyl groups of glucose. The reaction proceeds until all five hydroxyl groups are acetylated.

III. Experimental Protocols: A Practical Guide

The following section provides detailed, step-by-step methodologies for the synthesis of both α- and β-D-glucose pentaacetate, as well as a procedure for their deacetylation.

A. Synthesis of β-D-Glucose Pentaacetate

This protocol utilizes a base catalyst to favor the formation of the β-anomer.[6][7][10][11]

Materials:

-

D-Glucose

-

Anhydrous Sodium Acetate

-

Acetic Anhydride

-

Ice water

-

Ethanol

-

Round-bottom flask

-

Heating mantle

-

Stir bar

-

Beaker

-

Büchner funnel and filter paper

Procedure:

-

In a 250 mL round-bottom flask, combine 10.0 g of D-glucose and 8.0 g of anhydrous sodium acetate.

-

Carefully add 50 mL of acetic anhydride to the flask.

-

Add a magnetic stir bar and heat the mixture to approximately 100°C with continuous stirring for 2 hours.

-

Allow the reaction mixture to cool to room temperature.

-

Slowly pour the cooled reaction mixture into 500 mL of ice-water in a large beaker while stirring vigorously. A white solid precipitate of β-D-glucose pentaacetate will form.[10]

-

Continue stirring until the ice has completely melted to ensure the hydrolysis of any excess acetic anhydride.

-

Collect the white solid by vacuum filtration using a Büchner funnel.

-

Wash the solid thoroughly with cold water (3 x 50 mL).

-

Recrystallize the crude product from ethanol to obtain pure β-D-glucose pentaacetate.

Data Summary:

| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) | Expected Yield (%) |

| β-D-Glucose Pentaacetate | C₁₆H₂₂O₁₁ | 390.34 | 131-132 | 75-85 |

B. Synthesis of α-D-Glucose Pentaacetate

This protocol employs an acid catalyst to favor the formation of the thermodynamically more stable α-anomer.[8][12][13]

Materials:

-

D-Glucose

-

Acetic Anhydride

-

Perchloric acid (70%)

-

Ice water

-

Ethanol

-

Erlenmeyer flask

-

Pipette

-

Beaker

-

Büchner funnel and filter paper

Procedure:

-

In a 100 mL Erlenmeyer flask, suspend 5.0 g of D-glucose in 25 mL of acetic anhydride.

-

With constant swirling and cooling in an ice bath, slowly add 0.5 mL of 70% perchloric acid dropwise. The temperature should be maintained below 35°C.[12]

-

Continue swirling the mixture for 30 minutes at room temperature after the addition is complete.

-

Pour the reaction mixture into 250 mL of ice water with vigorous stirring. A white precipitate of α-D-glucose pentaacetate will form.

-

Collect the solid by vacuum filtration and wash thoroughly with cold water.

-

Recrystallize the product from ethanol.

Data Summary:

| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) | Expected Yield (%) |

| α-D-Glucose Pentaacetate | C₁₆H₂₂O₁₁ | 390.34 | 110-112 | 80-90 |

C. Deacetylation of Glucose Pentaacetate (Zemplén Deacetylation)

This procedure removes the acetyl protecting groups to regenerate the free glucose.[14]

Materials:

-

Glucose Pentaacetate (α or β anomer)

-

Anhydrous Methanol

-

Sodium methoxide solution (e.g., 0.5 M in methanol)

-

Dowex 50W-X8 resin (H+ form)

-

Round-bottom flask

-

Stir bar

-

TLC supplies

Procedure:

-

Dissolve 1.0 g of glucose pentaacetate in 20 mL of anhydrous methanol in a round-bottom flask with a stir bar.

-

Cool the solution in an ice bath.

-

Add a catalytic amount of sodium methoxide solution (e.g., 0.1 mL of a 0.5 M solution) dropwise to the stirred solution.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC). The reaction is typically complete within 1-2 hours at room temperature.

-

Once the reaction is complete, add a small amount of Dowex 50W-X8 resin to neutralize the sodium methoxide.

-

Stir for 15 minutes, then filter the resin.

-

Evaporate the methanol under reduced pressure to obtain the deacetylated glucose.

IV. Visualizing the Process: Diagrams and Workflows

To better illustrate the concepts discussed, the following diagrams created using Graphviz (DOT language) depict the key reaction pathways and logical relationships.

Caption: Synthesis pathways for α- and β-D-glucose pentaacetate.

Caption: Workflow of the Koenigs-Knorr glycosylation reaction.

V. Biological Significance and Modern Applications

While the primary historical significance of glucose acetylation lies in its role as a protective group strategy for chemical synthesis, its biological implications and modern applications are an expanding area of research.

A. Acetylated Glucose in Nature and Metabolism

Direct acetylation of glucose is not a major metabolic pathway in the same way as phosphorylation or glycolysis. However, the precursor for acetylation, acetyl-CoA, is a central hub of metabolism, derived from the breakdown of glucose, fatty acids, and amino acids.[15][16] The levels of acetyl-CoA are intricately linked to the cell's metabolic state and can influence processes like histone acetylation, which plays a crucial role in gene regulation.[15][17][18] While glucose itself is not the direct substrate for these histone modifications, its metabolism is the primary source of the acetyl groups.

B. Acetylated Glucose Derivatives as Prodrugs

A significant modern application of glucose acetylation is in the development of prodrugs.[19][] A prodrug is an inactive or less active compound that is metabolized in the body to produce the active drug.[] By attaching a drug molecule to an acetylated glucose moiety, several advantages can be achieved:

-

Improved Bioavailability: The lipophilic nature of the acetylated glucose can enhance the absorption of polar drugs across cell membranes.

-

Targeted Delivery: Cancer cells often exhibit higher rates of glucose uptake than normal cells. By conjugating a cytotoxic drug to glucose, it may be possible to selectively target these cells.[21]

-

Enhanced Solubility: The glucose moiety can increase the aqueous solubility of poorly soluble drugs.[21]

-

Controlled Release: Once inside the cell, esterase enzymes can cleave the acetyl groups and the glycosidic bond, releasing the active drug.[19]

For instance, acetylated derivatives of 2-deoxy-D-glucose are being investigated as potential anticancer and antiviral agents.[19] Similarly, conjugating non-steroidal anti-inflammatory drugs (NSAIDs) like ketoprofen and indomethacin to glucose has been shown to facilitate their transport across the blood-brain barrier.[22]

Conclusion

The acetylation of glucose, a seemingly straightforward chemical modification, has had a profound and lasting impact on the fields of chemistry and biology. From its crucial role in elucidating the structure of glucose and enabling the synthesis of complex carbohydrates to its modern applications in drug delivery, the story of glucose acetylation is a testament to the power of fundamental chemical discoveries. As our understanding of cellular metabolism and disease progresses, the strategic use of acetylated glucose and its derivatives will undoubtedly continue to provide innovative solutions to challenges in medicine and biotechnology. This guide has provided a comprehensive overview of the historical context, chemical principles, and practical applications of glucose acetylation, offering a valuable resource for researchers and scientists in this dynamic field.

References

- Koenigs, W., & Knorr, E. (1901). Ueber einige Derivate des Traubenzuckers und der Galactose. Berichte der deutschen chemischen Gesellschaft, 34(1), 957-981.

-

Le, T. M., et al. (2023). Facile synthesis of mono- and di-acetates of 2-deoxy-d-glucose prodrugs as potentially useful antimetabolites. Carbohydrate Research, 529, 108861. [Link]

-

Huang, G., et al. (2016). Synthetic Methods of α-D-Glucose Pentaacetate. Current Organic Synthesis, 13(1), 82-85. [Link]

-

Lin, C. C., et al. (2007). A Simple Preparation of 2,3,4,6-Tetra-O-acyl-Gluco-, Galacto- and Mannopyranoses and Relevant Theoretical Study. Molecules, 12(8), 1836-1852. [Link]

-

Dmitriev, P., & Yashunsky, D. (2020). Synthesis and Glycosidation of Anomeric Halides: Evolution from Early Studies to Modern Methods of the 21st Century. Molecules, 25(11), 2533. [Link]

- Azizi, Z., et al. (2020). Selective Anomeric Deacetylation of Per-Acetylated Carbohydrates Using (i-Pr)3Sn(OEt) and Synthesis of New Derivatives.

-

Chemistry 3719L – Week 13 Synthesis of D-Glucose Pentaacetate. (2004). Retrieved from [Link]

- CN101412739A - Production process of beta-glucose pentaacetate. (2009).

- US6350865B1 - Process for the preparation of pentaacetyl-β-D-glucopyranose. (2002).

- Danta, C. C., & Sahu, S. B. (2016). EASY AND SELECTIVE ANOMERIC SYNTHESIS OF 1, 2, 3, 4, 6-PENTA-O-ACETYL- α-D (+). The Pharmstudent, 27, 07-09.

-

Koenigs knorr reaction and mechanism. (2017). SlideShare. [Link]

- CN101475608A - Production method of alpha-glucose pentaacetate. (2009).

- Schwartz, M. A. (1974). α[alpha]- and β[bet]a-D-glucose pentaacetate. An experiment in structure assignment using NMR.

- Ribitsch, D., et al. (2017). Deacetylation of glucose pentaacetate and triacetin by different esterases. Applied microbiology and biotechnology, 101(19), 7277-7287.

-

LibreTexts Chemistry. (2024). 25.6: Reactions of Monosaccharides. Retrieved from [Link]

-

Huang, G., et al. (2015). Study on the Syntheses of α-D-Glucose Pentaacetate. Letters in Organic Chemistry, 12(8), 534-537. [Link]

-

Expertsmind.com. (n.d.). Koenigs–Knorr reaction Assignment Help. Retrieved from [Link]

-

Li, J., et al. (2018). Imidazole Promoted Efficient Anomerization of β- D-Glucose Pentaacetate in Organic Solutions and Solid State. ChemRxiv. [Link]

-

Liu, X., et al. (2018). Acetate production from glucose and coupling to mitochondrial metabolism in mammals. Cell, 175(2), 502-513.e13. [Link]

-

Huang, G., et al. (2016). Synthetic Methods of α-D-Glucose Pentaacetate. Current Organic Synthesis, 13(1), 82-85. [Link]

- Qiu, J., et al. (2019). Acetate Promotes T Cell Effector Function during Glucose Restriction. Cell Reports, 27(7), 2063-2074.e5.

- Azizi, Z., et al. (2020). Selective Anomeric Deacetylation of Per-Acetylated Carbohydrates Using (i-Pr)3Sn(OEt) and Synthesis of New Derivatives.

- Wisniak, J. (2015). Paul Schützenberger. Educación química, 26(1), 57-65.

- Pilkington, R., et al. (2024).

- Good, M. E., & Henstridge, D. C. (2019). Acetylation and glucose metabolism. Diabetologia, 62(8), 1333-1342.

- Liu, X., et al. (2018). Acetate Production from Glucose and Coupling to Mitochondrial Metabolism in Mammals. Cell, 175(2), 502-513.e13.

- Millard, P., et al. (2023). Acetate as a metabolic booster for glucose-based bioproduction in Escherichia coli. bioRxiv.

-

Gąsiorowska, J., & Zabłocka, B. (2022). Cholinergic Phenotypes of Acetyl-CoA with ATP-Citrate Lyase Link. International Journal of Molecular Sciences, 23(19), 11487. [Link]

-

Smith, S. B., & Prior, R. L. (1986). Glucose Metabolism and Effect of Acetate in Ovine Adipocytes. Journal of nutrition, 116(7), 1277-1285. [Link]

-

Kobayashi, S., & Uyama, H. (2007). New developments of polysaccharide synthesis via enzymatic polymerization. Polymer Journal, 39(12), 1239-1250. [Link]

-

Gynther, M., et al. (2009). Glucose promoiety enables glucose transporter mediated brain uptake of ketoprofen and indomethacin prodrugs in rats. Journal of medicinal chemistry, 52(10), 3348-3353. [Link]

-

Kumar, A., et al. (2022). Glycosidase activated prodrugs for targeted cancer therapy. Chemical Society Reviews, 51(22), 9234-9252. [Link]

- Bílik, V. (1972). Preparation of 6-O-Acetyl-D-glucose. Chemical Papers, 26(1), 82-83.

-

Wikipedia. (n.d.). Citric acid cycle. Retrieved from [Link]

- Nicholas, S. D., & Smith, F. (1948). Acetylation of Sugars.

-

Pietrocola, F., et al. (2015). Acetyl-CoA and the Regulation of Metabolism: Mechanisms and Consequences. Cell metabolism, 21(6), 805-821. [Link]

-

Wikipedia. (n.d.). Starch. Retrieved from [Link]

-

BYJU'S. (2020). Krebs Cycle or Citric Acid Cycle: Steps, Products, Significance. Retrieved from [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. Koenigs–Knorr reaction - Wikipedia [en.wikipedia.org]

- 3. Synthesis and Glycosidation of Anomeric Halides: Evolution from Early Studies to Modern Methods of the 21st Century - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Koenigs knorr reaction and mechanism | PPTX [slideshare.net]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. pnorris.people.ysu.edu [pnorris.people.ysu.edu]

- 7. US6350865B1 - Process for the preparation of pentaacetyl-β-D-glucopyranose - Google Patents [patents.google.com]

- 8. benthamdirect.com [benthamdirect.com]

- 9. benthamdirect.com [benthamdirect.com]

- 10. β-D-Glucose pentaacetate synthesis - chemicalbook [chemicalbook.com]

- 11. ccsenet.org [ccsenet.org]

- 12. thepharmstudent.com [thepharmstudent.com]

- 13. CN101475608A - Production method of alpha-glucose pentaacetate - Google Patents [patents.google.com]

- 14. pdf.benchchem.com [pdf.benchchem.com]

- 15. Acetyl-CoA and the Regulation of Metabolism: Mechanisms and Consequences - PMC [pmc.ncbi.nlm.nih.gov]

- 16. byjus.com [byjus.com]

- 17. researchgate.net [researchgate.net]

- 18. researchgate.net [researchgate.net]

- 19. d-Glucose- and d-mannose-based antimetabolites. Part 4: Facile synthesis of mono- and di-acetates of 2-deoxy-d-glucose prodrugs as potentially useful antimetabolites - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. Glycosidase activated prodrugs for targeted cancer therapy - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]

- 22. Glucose promoiety enables glucose transporter mediated brain uptake of ketoprofen and indomethacin prodrugs in rats - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to the Solubility of 1,2,3,4-Tetra-O-acetyl-β-D-glucopyranose

Abstract

This technical guide provides a comprehensive analysis of the solubility characteristics of 1,2,3,4-tetra-O-acetyl-β-D-glucopyranose, a pivotal intermediate in synthetic carbohydrate chemistry and drug development. Recognizing the scarcity of consolidated quantitative solubility data, this document presents a multi-faceted approach, combining theoretical prediction through Hansen Solubility Parameters (HSPs), a qualitative summary from existing literature, and a detailed, field-proven experimental protocol for precise solubility determination. This guide is intended for researchers, scientists, and drug development professionals who require a deep understanding of this compound's behavior in various solvent systems to optimize reaction conditions, purification processes, and formulation strategies.

Introduction: The Significance of Solubility in the Application of Acetylated Glucopyranose

1,2,3,4-Tetra-O-acetyl-β-D-glucopyranose is a partially acetylated derivative of β-D-glucose, where four of the five hydroxyl groups are protected as acetate esters. This specific protection pattern leaves the C-6 primary hydroxyl group and the anomeric hydroxyl group (as part of the hemiacetal) available for further chemical modification. This structural feature makes it an invaluable building block in the synthesis of complex glycosides and other carbohydrate-based molecules.[1]

The solubility of this intermediate is a critical parameter that dictates its utility. Unlike its highly polar parent molecule, D-glucose, which is soluble in water but sparingly soluble in most organic solvents, the introduction of four acetyl groups significantly alters its polarity and intermolecular interactions.[2] This modification enhances its solubility in a range of organic solvents, a crucial attribute for its use in non-aqueous reaction media common in synthetic organic chemistry. A thorough understanding of its solubility profile allows for the rational selection of solvents, which can lead to improved reaction yields, easier purification, and the development of stable formulations.

Theoretical Framework: Predicting Solubility with Hansen Solubility Parameters (HSPs)

To overcome the lack of extensive experimental solubility data for 1,2,3,4-tetra-O-acetyl-β-D-glucopyranose, we can employ a predictive theoretical framework based on Hansen Solubility Parameters (HSPs). The central principle of this model is "like dissolves like," quantified by comparing the intermolecular forces of the solute and the solvent.[3]

HSPs deconstruct the total Hildebrand solubility parameter into three components representing the different types of intermolecular interactions:

-

δd (Dispersion): Energy from London dispersion forces.

-

δp (Polar): Energy from dipolar intermolecular forces.

-

δh (Hydrogen Bonding): Energy from hydrogen bonds.

The total solubility parameter (δt) is related to these components by the equation:

δt² = δd² + δp² + δh²

A solute is predicted to be soluble in a solvent if their HSPs are similar. This similarity is quantified by the Hansen solubility parameter distance (Ra), calculated as follows:

Ra² = 4(δd₂ - δd₁)² + (δp₂ - δp₁)² + (δh₂ - δh₁)²

Where subscript 1 refers to the solute and subscript 2 refers to the solvent. A smaller Ra value indicates a higher likelihood of solubility.

Estimated Hansen Solubility Parameters for 1,2,3,4-Tetra-O-acetyl-β-D-glucopyranose

Using the Van Krevelen-Hoftyzer group contribution method, we can estimate the HSPs for 1,2,3,4-tetra-O-acetyl-β-D-glucopyranose.[4] This method assigns specific values to the different functional groups within the molecule to calculate the overall HSPs.

The functional groups present in 1,2,3,4-tetra-O-acetyl-β-D-glucopyranose are:

-

4 x -CH₃ (from acetyl groups)

-

4 x -COO- (ester linkage)

-

1 x -CH₂- (on the pyranose ring)

-

4 x >CH- (on the pyranose ring)

-

1 x -O- (cyclic ether in the pyranose ring)

-

1 x -OH (primary alcohol at C-6)

Based on established group contribution values, the estimated HSPs are presented in Table 1.

Table 1: Estimated Hansen Solubility Parameters for 1,2,3,4-Tetra-O-acetyl-β-D-glucopyranose

| Hansen Parameter | Estimated Value (MPa⁰.⁵) |

| δd (Dispersion) | 17.5 |

| δp (Polar) | 9.5 |

| δh (Hydrogen Bonding) | 8.0 |

| δt (Total) | 21.4 |

Note: These values are estimations derived from group contribution methods and should be used as a predictive tool, ideally validated by experimental data.

Predictive Solubility Profile

Using the estimated HSPs for 1,2,3,4-tetra-O-acetyl-β-D-glucopyranose, we can predict its relative solubility in a range of common laboratory solvents. A lower Ra value suggests better solubility.

Table 2: Predicted Solubility of 1,2,3,4-Tetra-O-acetyl-β-D-glucopyranose in Various Solvents at 25°C

| Solvent | δd (MPa⁰.⁵) | δp (MPa⁰.⁵) | δh (MPa⁰.⁵) | Ra (HSP Distance) | Predicted Solubility |

| Excellent Solvents | |||||

| Chloroform | 17.8 | 3.1 | 5.7 | 7.1 | High |

| Dichloromethane | 18.2 | 6.3 | 6.1 | 4.1 | High |

| Acetone | 15.5 | 10.4 | 7.0 | 4.4 | High |

| Ethyl Acetate | 15.8 | 5.3 | 7.2 | 5.6 | High |

| Tetrahydrofuran (THF) | 16.8 | 5.7 | 8.0 | 4.4 | High |

| Pyridine | 19.0 | 8.8 | 5.9 | 4.4 | High |

| Good to Moderate Solvents | |||||

| 1,4-Dioxane | 19.0 | 1.8 | 7.4 | 8.2 | Moderate |

| Toluene | 18.0 | 1.4 | 2.0 | 9.8 | Moderate |

| Methanol | 15.1 | 12.3 | 22.3 | 15.1 | Moderate to Low |

| Ethanol | 15.8 | 8.8 | 19.4 | 12.0 | Moderate to Low |

| Poor Solvents / Insoluble | |||||

| n-Hexane | 14.9 | 0.0 | 0.0 | 14.7 | Very Low / Insoluble |

| Water | 15.5 | 16.0 | 42.3 | 35.3 | Very Low / Insoluble |

This predictive table aligns with qualitative observations from the literature, which frequently cite chloroform as a good solvent for this compound. The high predicted solubility in solvents like dichloromethane, acetone, and ethyl acetate makes them excellent candidates for use in reactions and chromatography. The model also correctly predicts poor solubility in non-polar alkanes and highly polar water.

Experimental Determination of Solubility: A Validated Protocol

While predictive models are useful, empirical determination of solubility remains the gold standard. The following protocol describes a robust and self-validating isothermal equilibrium saturation method coupled with gravimetric analysis. This method is suitable for determining the solubility of 1,2,3,4-tetra-O-acetyl-β-D-glucopyranose in various organic solvents.

Principle

An excess of the solid solute is equilibrated with a known volume of the solvent at a constant temperature until the solution is saturated. The undissolved solid is then removed, and the concentration of the solute in the saturated solution is determined by evaporating the solvent and weighing the non-volatile residue.

Materials and Equipment

-

1,2,3,4-Tetra-O-acetyl-β-D-glucopyranose (purity >98%)

-

Selected solvents (analytical grade)

-

Temperature-controlled orbital shaker or magnetic stirrer with heating/cooling capabilities

-

Analytical balance (± 0.1 mg)

-

Glass vials with screw caps (e.g., 10-20 mL)

-

Volumetric flasks and pipettes

-

Syringes and syringe filters (0.22 µm, solvent-compatible)

-

Pre-weighed evaporation dishes or vials

-

Drying oven or vacuum oven

Step-by-Step Methodology

-

Preparation:

-

Accurately weigh approximately 100-200 mg of 1,2,3,4-tetra-O-acetyl-β-D-glucopyranose into a series of glass vials.

-

Using a calibrated pipette, add a precise volume (e.g., 5.00 mL) of the desired solvent to each vial. Ensure an excess of solid remains undissolved.

-

Securely cap the vials to prevent solvent evaporation.

-

-

Equilibration:

-

Place the vials in a temperature-controlled shaker set to the desired temperature (e.g., 25°C).

-

Agitate the mixtures for a predetermined period (typically 24-48 hours) to ensure equilibrium is reached. To validate that equilibrium has been achieved, samples can be taken at different time points (e.g., 24, 36, and 48 hours) and analyzed. Equilibrium is confirmed when consecutive measurements yield the same solubility value.

-

-

Sample Collection and Separation:

-

After equilibration, cease agitation and allow the vials to stand undisturbed in the temperature-controlled environment for at least 2 hours to allow the excess solid to settle.

-

Carefully draw the supernatant (the clear, saturated solution) using a syringe.

-

Attach a 0.22 µm syringe filter to the syringe and filter the solution to remove any remaining microscopic solid particles. This step is critical to avoid overestimation of solubility.

-

-

Gravimetric Analysis:

-

Accurately pipette a known volume (e.g., 2.00 mL) of the clear, filtered saturated solution into a pre-weighed, clean, and dry evaporation dish.

-

Carefully evaporate the solvent in a fume hood or using a gentle stream of nitrogen. For higher boiling point solvents, a vacuum oven at a temperature below the decomposition point of the solute may be used.

-

Once the solvent is fully evaporated, place the evaporation dish in a drying oven (e.g., at 60-70°C) until a constant weight is achieved. This is confirmed by repeated weighing until two consecutive measurements are within ± 0.2 mg.

-

Record the final weight of the evaporation dish with the dry solute residue.

-

-

Calculation:

-

Calculate the mass of the dissolved solute by subtracting the initial weight of the empty evaporation dish from the final weight.

-

Determine the solubility in g/100 mL using the following formula:

Solubility ( g/100 mL) = (Mass of residue (g) / Volume of aliquot taken (mL)) * 100

-

Self-Validation and Trustworthiness

The protocol incorporates several self-validating steps:

-

Equilibrium Confirmation: Sampling at multiple time points ensures that the system has reached a true equilibrium state.

-

Purity of Solute: Using a high-purity solute minimizes the impact of impurities on the solubility measurement.

-

Temperature Control: Precise temperature control is crucial as solubility is temperature-dependent.

-

Complete Solvent Removal: Drying to a constant weight ensures that all solvent has been removed and only the solute mass is measured.

-

Reproducibility: Performing the experiment in triplicate for each solvent provides a measure of the precision and reliability of the results.

Visualization of Key Concepts and Workflows

Hansen Solubility Sphere Concept

The following diagram illustrates the concept of the Hansen Solubility Sphere. Solvents that fall within the sphere (i.e., their Ra is less than the interaction radius, R₀, of the solute) are considered good solvents, while those outside are poor solvents.

Caption: Hansen Solubility Sphere illustrating good and poor solvents.

Experimental Workflow for Solubility Determination

The diagram below outlines the key steps in the experimental determination of solubility using the isothermal saturation method.

Caption: Workflow for experimental solubility determination.

Conclusion

This technical guide provides a robust framework for understanding and determining the solubility of 1,2,3,4-tetra-O-acetyl-β-D-glucopyranose. By integrating the predictive power of Hansen Solubility Parameters with a rigorous experimental protocol, researchers can confidently select appropriate solvent systems for synthesis, purification, and formulation. The provided predictive data serves as a valuable starting point for solvent screening, while the detailed methodology ensures that accurate and reliable experimental data can be obtained. This comprehensive approach empowers scientists and developers to harness the full potential of this versatile carbohydrate intermediate.

References

- van Krevelen, D. W., & Hoftyzer, P. J. (1976). Properties of Polymers: Their Correlation with Chemical Structure. Elsevier Scientific Publishing Company.

-

Stefanis, E., & Panayiotou, C. (2008). A New Group-Contribution Method for Predicting Hansen Solubility Parameters of Pure Organic Compounds. International Journal of Thermophysics, 29(2), 568–585. [Link]

- Barton, A. F. M. (1991). CRC Handbook of Solubility Parameters and Other Cohesion Parameters (2nd ed.). CRC Press.

- Hansen, C. M. (2007). Hansen Solubility Parameters: A User's Handbook (2nd ed.). CRC Press.

-

Wikipedia. (n.d.). Hansen solubility parameter. Retrieved from [Link]

-

AxisPharm. (n.d.). Equilibrium Solubility Assays Protocol. Retrieved from [Link]

-

PubChem. (n.d.). beta-D-Glucopyranose, 1,2,3,4-tetraacetate. Retrieved from [Link]

-

Chemistry LibreTexts. (2025, April 16). Reactions of Monosaccharides. Retrieved from [Link]

-

ChemBK. (2024, April 9). acetyl 2,3,4,6-tetra-o-acetyl-beta-d-glucopyranoside. Retrieved from [Link]

-

FuseSchool - Global Education. (2014, October 8). Calculating Molar Volumes Using Experimental Data. YouTube. Retrieved from [Link]

-

Study.com. (n.d.). Avogadro's Law & Molar Volume | Overview, Formula & Units. Retrieved from [Link]

-

Chemistry LibreTexts. (n.d.). 12.1 Avogadro's Law and the Molar Volume of a Gas. Retrieved from [Link]

-

Saskoer.ca. (n.d.). 2.4. Effects of Intermolecular Forces – Introduction to Organic Chemistry. Retrieved from [Link]

-

Inventiva Pharma. (n.d.). Solubility Toolbox for Successful Design of Drug Candidates. Retrieved from [Link]

-

Dissolution Technologies. (2015). Determination of Thermodynamic Solubility of Active Pharmaceutical Ingredients for Veterinary Species: A New USP General Chapter. Retrieved from [Link]

-

Thermo Fisher Scientific. (n.d.). 1,2,3,4-Tetra-O-acetyl-beta-D-glucopyranose, 98%. Retrieved from [Link]

-

Mendeley Data. (2022, August 22). List of organic Solvents with Information about Hansen Solubility Parameter, Solvent-Properties, Hazardousness and Cost-Analysis. Retrieved from [Link]

-

ResearchGate. (2020, July 16). (PDF) Acetylation and Sugar Composition Influence the (In)Solubility of Plant β-Mannans and Their Interaction with Cellulose Surfaces. Retrieved from [Link]

-

National Journal of Pharmaceutical Sciences. (n.d.). Determination of solubility by gravimetric method: A brief review. Retrieved from [Link]

-

ResearchGate. (2019, January 1). (PDF) New Approach to Predict the Solubility of Polymers, Application: Cellulose Acetate at Various DS, Prepared from Alfa "Stipa tenacissima" of Eastern Morocco. Retrieved from [Link]

-

ResearchGate. (2020, June 22). Accuracy of Molar Solubility Prediction from Hansen Parameters. An Exemplified Treatment of the Bioantioxidant l-Ascorbic Acid. Retrieved from [Link]

-

Chemistry LibreTexts. (2023, August 31). Solubility of Organic Compounds. Retrieved from [Link]

-

Prof Steven Abbott. (n.d.). HSP Basics | Practical Solubility Science. Retrieved from [Link]

-

ACS Publications. (2022, July 13). Using COSMO-RS to Predict Hansen Solubility Parameters. Retrieved from [Link]

-

RSC Publishing. (2024, February 22). The Hansen solubility approach towards green solvent processing: n-channel organic field-effect transistors under ambient conditions. Retrieved from [Link]

-

ResearchGate. (n.d.). Hansen solubility parameters of different solvents and physico-chemical.... Retrieved from [Link]

-

PMC. (2023, August 21). Hansen Solubility Parameters Applied to the Extraction of Phytochemicals. Retrieved from [Link]

-

ResearchGate. (2019, January 1). Convenient Synthetic Method for 1,2,3,6-Tetra-O-Acetyl-β-D-Glucopyranose: A Starting Material for β(1→4)-D-Glucan. Retrieved from [Link]

Sources

An In-depth Technical Guide to the Spectroscopic Characterization of 1,2,3,4-tetra-O-acetyl-β-D-glucopyranose

This guide provides a comprehensive analysis of the spectroscopic data for 1,2,3,4-tetra-O-acetyl-β-D-glucopyranose, a key intermediate in carbohydrate chemistry and drug development.[1][2] Intended for researchers, scientists, and professionals in the field, this document offers a detailed examination of Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, grounded in established scientific principles and experimental best practices.

Introduction

1,2,3,4-tetra-O-acetyl-β-D-glucopyranose (C₁₄H₂₀O₁₀, Molar Mass: 348.30 g/mol ) is a versatile acetylated derivative of D-glucose.[1][3] The strategic placement of four acetyl groups enhances its stability and solubility in organic solvents, making it an invaluable building block in the synthesis of various glycosides and other complex carbohydrates.[2] A thorough understanding of its spectroscopic signature is paramount for reaction monitoring, quality control, and structural elucidation in synthetic and medicinal chemistry. This guide will dissect the ¹H NMR, ¹³C NMR, IR, and MS data of this compound, providing the causal reasoning behind the observed spectral features.

Molecular Structure and Key Features

A clear visualization of the molecular structure is fundamental to interpreting its spectroscopic data. The β-anomeric configuration and the presence of four distinct acetyl groups are the primary determinants of its spectral characteristics.

Caption: Molecular structure of 1,2,3,4-tetra-O-acetyl-β-D-glucopyranose.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for the structural elucidation of organic molecules in solution. For 1,2,3,4-tetra-O-acetyl-β-D-glucopyranose, both ¹H and ¹³C NMR provide unambiguous evidence for its structure and stereochemistry.

Experimental Protocol: NMR Data Acquisition

A self-validating protocol for acquiring high-quality NMR data is crucial for accurate analysis.

Instrumentation:

-

A 400 MHz (or higher) NMR spectrometer equipped with a broadband probe.

Sample Preparation:

-

Accurately weigh 5-10 mg of 1,2,3,4-tetra-O-acetyl-β-D-glucopyranose.

-

Dissolve the sample in ~0.6 mL of deuterated chloroform (CDCl₃). The choice of CDCl₃ is due to its excellent solubilizing properties for this compound and its well-defined residual solvent peak.

-

Add a small amount of tetramethylsilane (TMS) as an internal standard (δ 0.00 ppm).

-

Transfer the solution to a clean, dry 5 mm NMR tube.

¹H NMR Acquisition Parameters:

-

Pulse Program: A standard single-pulse experiment (e.g., 'zg30' on Bruker instruments).

-

Spectral Width: 12-15 ppm.

-

Acquisition Time: 2-3 seconds.

-

Relaxation Delay: 1-2 seconds.

-

Number of Scans: 8-16, to ensure a good signal-to-noise ratio.

¹³C NMR Acquisition Parameters:

-

Pulse Program: A proton-decoupled experiment (e.g., 'zgpg30' on Bruker instruments).

-

Spectral Width: 200-220 ppm.

-

Acquisition Time: 1-2 seconds.

-

Relaxation Delay: 2-5 seconds.

-

Number of Scans: 1024-4096, due to the lower natural abundance of ¹³C.

Data Processing:

-

Apply a Fourier transform to the acquired Free Induction Decay (FID).

-

Phase correct the spectrum.

-

Calibrate the chemical shift scale using the TMS signal (0.00 ppm).

-

Integrate the ¹H NMR signals and perform peak picking for both ¹H and ¹³C spectra.

¹H NMR Spectral Analysis

The ¹H NMR spectrum provides detailed information about the proton environment in the molecule.

| Proton Assignment | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration |

| H-1 | 5.70 | d | 8.4 | 1H |

| H-2 | 5.07 | dd | 8.4, 9.7 | 1H |

| H-3 | 5.27 | t | 9.7 | 1H |

| H-4 | 5.07 | t | 9.7 | 1H |

| H-5 | 3.62 | ddd | 2.3, 4.2, 9.7 | 1H |

| H-6a | 3.73 | dd | 2.3, 12.5 | 1H |

| H-6b | 3.55 | dd | 4.2, 12.5 | 1H |

| Acetyl (CH₃) | 1.99, 2.00, 2.03, 2.08 | s | - | 12H (3H each) |

Data sourced from a 500 MHz spectrum in CDCl₃.[4][5]

Interpretation:

-

Anomeric Proton (H-1): The downfield chemical shift of H-1 at 5.70 ppm is characteristic of an anomeric proton attached to a carbon bearing two oxygen atoms.[4] The large coupling constant (J = 8.4 Hz) confirms the axial-axial relationship with H-2, which is indicative of the β-anomeric configuration.

-

Ring Protons (H-2, H-3, H-4, H-5): These protons resonate in the range of 3.62-5.27 ppm.[4][5] Their complex splitting patterns arise from vicinal coupling with neighboring protons, and their analysis can confirm the chair conformation of the pyranose ring.

-

Methylene Protons (H-6a, H-6b): The diastereotopic protons at C-6 appear as distinct signals with both geminal and vicinal couplings.[4][5]

-

Acetyl Protons: The four sharp singlets between 1.99 and 2.08 ppm, each integrating to 3 protons, correspond to the four magnetically non-equivalent acetyl groups.[4][5]

¹³C NMR Spectral Analysis

The ¹³C NMR spectrum reveals the carbon framework of the molecule.

| Carbon Assignment | Chemical Shift (δ, ppm) |

| C-1 | 91.7 |

| C-2 | 70.4 |

| C-3 | 72.6 |

| C-4 | 68.2 |

| C-5 | 77.6 |

| C-6 | 60.8 |

| Acetyl (CH₃) | 20.6, 20.8 |

| Carbonyl (C=O) | 169.1, 169.3, 170.1, 170.3 |

Data sourced from a 63 MHz spectrum in CDCl₃.[4][5]

Interpretation:

-

Anomeric Carbon (C-1): The signal at 91.7 ppm is characteristic of the anomeric carbon.[4]

-

Ring Carbons (C-2 to C-5): These carbons resonate in the typical sugar region of 68-78 ppm.[4]

-

C-6 Carbon: The C-6 carbon, being a primary alcohol derivative, appears further upfield at 60.8 ppm.[4]

-

Acetyl Carbons: The methyl carbons of the acetyl groups are observed around 20-21 ppm, while the carbonyl carbons are found significantly downfield in the 169-171 ppm range.[4]

Caption: Key ¹H-¹³C correlations and ³JHH couplings in 1,2,3,4-tetra-O-acetyl-β-D-glucopyranose.

Infrared (IR) Spectroscopy

IR spectroscopy provides valuable information about the functional groups present in a molecule.

Experimental Protocol: IR Data Acquisition

Instrumentation:

-

A Fourier Transform Infrared (FTIR) spectrometer.

Sample Preparation (KBr Pellet):

-

Grind a small amount of the sample with dry potassium bromide (KBr).

-

Press the mixture into a thin, transparent pellet.

Data Acquisition:

-

Spectral Range: 4000-400 cm⁻¹.

-

Resolution: 4 cm⁻¹.

-

Number of Scans: 16-32.

IR Spectral Analysis

| Frequency (cm⁻¹) | Functional Group | Vibrational Mode |

| ~3540 | O-H | Stretching |

| ~2954 | C-H (sp³) | Stretching |

| ~1749 | C=O (ester) | Stretching |

| ~1220 | C-O (ester) | Stretching |

| ~1040 | C-O (pyranose ring) | Stretching |

Interpretation:

-

O-H Stretch: The broad absorption around 3540 cm⁻¹ is indicative of the hydroxyl group at the C-6 position.[4]

-

C-H Stretch: The peak at approximately 2954 cm⁻¹ corresponds to the stretching vibrations of the sp³ hybridized C-H bonds in the pyranose ring and acetyl groups.[4]

-

C=O Stretch: The very strong and sharp absorption band at 1749 cm⁻¹ is a characteristic feature of the carbonyl group in the ester functionalities.[4]

-

C-O Stretches: The absorptions in the fingerprint region, particularly around 1220 cm⁻¹ and 1040 cm⁻¹, are due to the C-O stretching vibrations of the esters and the pyranose ring, respectively.

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and fragmentation pattern of a compound.

Experimental Protocol: MS Data Acquisition

Instrumentation:

-

An Electrospray Ionization (ESI) mass spectrometer.

Sample Preparation:

-

Dissolve a small amount of the sample in a suitable solvent such as methanol or acetonitrile.

-

Infuse the solution directly into the ESI source.

Data Acquisition:

-

Ionization Mode: Positive ion mode is typically used to observe protonated molecules or adducts.

-

Mass Range: m/z 100-500.

MS Spectral Analysis

Expected Ions:

-

[M+Na]⁺: 371.2 m/z

-

[M+K]⁺: 387.1 m/z

Observed ions in ESI+ mode.[4]

Interpretation: In positive mode ESI-MS, 1,2,3,4-tetra-O-acetyl-β-D-glucopyranose readily forms adducts with sodium ([M+Na]⁺) and potassium ([M+K]⁺) ions, which are often present as trace impurities in solvents and glassware.[4] The observation of these adducts allows for the unambiguous determination of the molecular weight of the compound. Fragmentation in ESI is generally soft, but in-source fragmentation or MS/MS experiments can be performed to elicit structural information through the characteristic loss of acetyl groups (42 Da) or acetic acid (60 Da).

Caption: Common adducts of 1,2,3,4-tetra-O-acetyl-β-D-glucopyranose observed in ESI-MS.

Conclusion

The collective evidence from NMR, IR, and MS provides a comprehensive and self-validating spectroscopic profile of 1,2,3,4-tetra-O-acetyl-β-D-glucopyranose. The ¹H NMR confirms the β-anomeric configuration and the presence of four acetyl groups. The ¹³C NMR corroborates the carbon skeleton. IR spectroscopy identifies the key functional groups, namely the hydroxyl and ester moieties. Finally, mass spectrometry confirms the molecular weight of the compound. This detailed guide serves as an authoritative reference for the spectroscopic characterization of this important carbohydrate derivative, enabling researchers to confidently identify and utilize it in their synthetic endeavors.

References

-

PubChem. (n.d.). beta-D-Glucopyranose, 1,2,3,4-tetraacetate. National Center for Biotechnology Information. Retrieved from [Link]

-

Ferguson, L. J., et al. (2006). 1,2,3,4-Tetra-O-acetyl-β-D-glucopyranuronic acid monohydrate at 120 K and anhydrous 1,2,3,4-tetra-O-acetyl-β-D-glucopyranose at 292 K. Acta Crystallographica Section C: Crystal Structure Communications, 62(Pt 3), o155–o159. Retrieved from [Link]

Sources

Methodological & Application

Synthesis of 1,2,3,4-tetra-O-acetyl-β-D-glucopyranose: An Application Note and Detailed Protocol

This document provides a comprehensive guide for the synthesis of 1,2,3,4-tetra-O-acetyl-β-D-glucopyranose, a pivotal intermediate in carbohydrate chemistry and drug development.[1] Its unique structure, with a free hydroxyl group at the anomeric C-1 position and acetyl protection at other positions, makes it a valuable precursor for the synthesis of various glycosides and other carbohydrate derivatives.[1] This guide is intended for researchers, scientists, and professionals in the field of drug development, offering in-depth technical details, scientifically-grounded explanations, and a self-validating protocol.

The synthesis is a two-step process commencing with the peracetylation of D-glucose to yield β-D-glucose pentaacetate, followed by the selective deacetylation of the anomeric acetyl group. This application note will elucidate the causality behind the experimental choices, ensuring a thorough understanding of the underlying chemical principles.

Part 1: The Chemistry - From D-Glucose to a Versatile Intermediate

The conversion of D-glucose to 1,2,3,4-tetra-O-acetyl-β-D-glucopyranose involves two key transformations:

-

Peracetylation of D-Glucose: All five hydroxyl groups of D-glucose are acetylated using acetic anhydride. The reaction is typically catalyzed by a weak base, such as sodium acetate.[2][3] The use of a basic catalyst favors the formation of the β-anomer of the glucose pentaacetate.[3] The mechanism involves the nucleophilic attack of the glucose hydroxyl groups on the carbonyl carbon of acetic anhydride. The acetate ion from sodium acetate then acts as a base to deprotonate the positively charged intermediate, facilitating the esterification.[4][5]

-